molecular formula C8H7ClN2O B1486403 (5-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1177481-26-3

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B1486403
CAS No.: 1177481-26-3
M. Wt: 182.61 g/mol
InChI Key: AKAIRIAKAFRBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a chlorobenzene ring fused to an isoxazole ring, and an amine group attached to the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-chlorobenzene-1,3-diol and an appropriate isocyanate.

  • Formation of Isoxazole Ring: The starting materials undergo a cyclization reaction to form the isoxazole ring. This step often requires the use of a strong base, such as sodium hydride (NaH), and a suitable solvent, such as dimethylformamide (DMF).

  • Introduction of Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine source, such as methylamine, reacts with the intermediate compound to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives. Reagents such as sodium iodide (NaI) in acetone can facilitate this reaction.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

  • Substitution: NaI, acetone, at elevated temperatures.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Substituted derivatives at the chloro position.

Scientific Research Applications

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: has diverse applications in scientific research, including:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Material Science: Its unique structure makes it suitable for the design and synthesis of advanced materials with specific properties.

  • Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.

Mechanism of Action

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: can be compared with other similar compounds, such as (6-Chlorobenzo[d]isoxazol-3-yl)methanamine and (5-Bromobenzo[d]isoxazol-3-yl)methanamine These compounds share structural similarities but differ in the position and type of halogen substituent, which can influence their reactivity and biological activity

Comparison with Similar Compounds

  • (6-Chlorobenzo[d]isoxazol-3-yl)methanamine

  • (5-Bromobenzo[d]isoxazol-3-yl)methanamine

  • (5-Iodobenzo[d]isoxazol-3-yl)methanamine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIRIAKAFRBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 2
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 3
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 5
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.